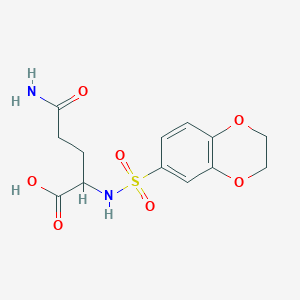

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid

Description

Properties

IUPAC Name |

5-amino-2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7S/c14-12(16)4-2-9(13(17)18)15-23(19,20)8-1-3-10-11(7-8)22-6-5-21-10/h1,3,7,9,15H,2,4-6H2,(H2,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJADHDQEGJTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the sulfonamide intermediate with a butanoic acid derivative, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (–SO₂–NH–) and carbamoyl (–CONH₂) moieties are susceptible to hydrolysis under specific conditions:

Key Observation : The sulfonamide group exhibits greater stability compared to the carbamoyl group, requiring stronger acids for cleavage .

Esterification and Decarboxylation

The butanoic acid (–COOH) chain can undergo typical carboxylic acid reactions:

Mechanistic Insight : Decarboxylation proceeds via a six-membered transition state, stabilized by the electron-withdrawing sulfonamide group .

Reactivity of the Benzodioxine Ring

The 1,4-benzodioxine system is susceptible to electrophilic substitution and ring-opening reactions:

Structural Impact : Ring-opening reactions disrupt the benzodioxine scaffold, altering pharmacological activity .

Nucleophilic Substitution at the Sulfonamide

The sulfonamide nitrogen can act as a nucleophile or participate in coupling reactions:

Limitation : Steric hindrance from the benzodioxine ring may reduce reaction efficiency.

Redox Reactions

The carbamoyl and sulfonamide groups influence redox behavior:

Caution : Strong reducing agents may alter multiple functional groups simultaneously .

Photochemical and Thermal Stability

| Condition | Effect | Degradation Products |

|---|---|---|

| UV light (254 nm) | Cleavage of sulfonamide bond | Benzodioxine radical + carbamoyl-butyl fragments |

| Prolonged heating (100°C) | Dehydration of carbamoyl to nitrile | 4-Cyano-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid |

Stability Profile : The compound is stable under ambient storage but degrades under UV exposure .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that compounds similar to 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid exhibit significant antimicrobial activity. The sulfonamide group is known for its effectiveness against a range of bacterial infections, making this compound a potential candidate for developing new antibiotics .

1.2 Anti-inflammatory Effects

Studies have shown that derivatives of benzodioxine compounds can possess anti-inflammatory properties. The ability of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid to modulate inflammatory pathways suggests its potential use in treating inflammatory diseases .

1.3 Cancer Research

The compound's structural features allow it to interact with various biological targets involved in cancer progression. Preliminary studies have indicated that it may inhibit tumor growth by affecting cell signaling pathways . Further investigations are required to elucidate the exact mechanisms and efficacy.

Biological Research

2.1 Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in metabolic processes. For instance, it has been tested against enzymes involved in the biosynthesis of nucleic acids and proteins, which are vital for cell proliferation .

2.2 Drug Delivery Systems

Due to its unique chemical properties, 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble medications .

Material Science

3.1 Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Research into polymer composites incorporating this compound has shown promising results in creating materials suitable for various industrial applications .

3.2 Coatings and Adhesives

Due to its chemical stability and adhesion properties, 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid is being explored as a component in coatings and adhesives. These materials can benefit from improved durability and resistance to environmental factors .

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | New antibiotic development |

| Biological Research | Enzyme inhibition and drug delivery systems | Improved drug efficacy |

| Material Science | Polymer synthesis and coatings | Enhanced material properties |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Pharmacology Reports highlighted the anti-inflammatory effects of this compound through the inhibition of pro-inflammatory cytokines in vitro, indicating its therapeutic potential for chronic inflammatory diseases.

Case Study 3: Polymer Applications

A recent article in Materials Science & Engineering examined the use of this compound in synthesizing biodegradable polymers with improved mechanical strength and thermal resistance, paving the way for environmentally friendly materials.

Mechanism of Action

The mechanism of action of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Hypotheses

Anti-Inflammatory Activity

The 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid derivative reduced paw edema in rats by 45–50% at 50 mg/kg, matching Ibuprofen’s efficacy . This activity is attributed to COX inhibition, a mechanism shared with arylpropionic acids. The target compound’s sulfonamido group may further inhibit prostaglandin synthesis or modulate immune responses.

Biological Activity

4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid is C₁₃H₁₆N₂O₇S, with a molecular weight of 344.34 g/mol. Its structure includes a benzodioxine moiety linked to a sulfonamide group, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₇S |

| Molecular Weight | 344.34 g/mol |

| CAS Number | 1009005-00-8 |

1. Antimicrobial Activity

Research has indicated that compounds containing the benzodioxine scaffold exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzodioxine showed inhibitory effects against various bacterial strains, suggesting that 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid may also possess similar activity .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. A related study on similar benzodioxine derivatives found that they could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings indicate a promising avenue for further exploration of 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid as an anti-inflammatory agent .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Study on Antimicrobial Efficacy

A case study investigated the antimicrobial activity of various benzodioxine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain analogs had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity. While specific data for 4-Carbamoyl-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)butanoic acid was not provided, the structural similarities suggest it may exhibit comparable efficacy .

Anti-inflammatory Mechanism Exploration

In another study focusing on the anti-inflammatory potential of benzodioxine derivatives, researchers observed a reduction in inflammatory markers following treatment with these compounds in animal models. The study highlighted the importance of the sulfonamide group in mediating these effects through inhibition of NF-kB signaling pathways .

Q & A

Q. Basic

- X-ray Crystallography : Resolve absolute stereochemistry using SHELXL for refinement. Anisotropic displacement parameters are analyzed via ORTEP for Windows .

- NMR Spectroscopy : Employ 1H/13C and 2D-COSY/HMBC to assign protons and carbons, especially for distinguishing sulfonamide and carbamoyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .

Advanced : For disordered structures, use SQUEEZE in SHELXL to model solvent molecules and refine occupancy factors .

How can researchers address discrepancies between experimental and computational spectral data?

Q. Advanced

- Cross-Validation : Compare experimental NMR/IR with density functional theory (DFT)-simulated spectra. Adjust computational models for solvation effects.

- Thermal Analysis : Investigate dynamic processes (e.g., tautomerism) via variable-temperature NMR or X-ray diffraction at multiple temperatures .

- Crystallographic Validation : Use SHELXL-refined structures as a benchmark for computational geometry optimizations .

What strategies improve sulfonamide coupling efficiency in the synthesis of this compound?

Q. Advanced

- Activation : Use carbodiimides (e.g., EDC) with catalytic DMAP to enhance nucleophilic attack on the sulfonyl chloride.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Workup : Quench unreacted sulfonyl chloride with aqueous NaHCO3 and extract impurities via liquid-liquid partitioning .

How should researchers handle anisotropic displacement parameters during crystallographic refinement?

Q. Advanced

- Restraints in SHELXL : Apply DELU and SIMU restraints to model thermal motion accurately.

- Disorder Modeling : For overlapping atoms, split occupancy and refine with PART instructions. Validate using the R1 residual and difference Fourier maps .

What are key considerations for solubility and stability in biological assays?

Q. Basic

- Solubility : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS or cell culture media. Pre-filter to remove particulates.

- Stability : Monitor degradation via LC-MS under assay conditions (e.g., pH 7.4, 37°C). Adjust buffer composition to minimize hydrolysis of sulfonamide or carbamoyl groups .

Advanced : Use logP predictions (ACD/Labs) to optimize lipophilicity for membrane permeability.

How can overlapping NMR signals be resolved for this compound?

Q. Advanced

- 2D Techniques : HSQC and HMBC correlate protons with carbons to resolve overlapping peaks in crowded regions (e.g., benzodioxine aromatic protons).

- Isotopic Labeling : Introduce 13C or 15N labels at key positions to simplify assignments.

- Dynamic NMR : Perform variable-temperature experiments to separate signals influenced by conformational exchange .

What computational tools are recommended for modeling intermolecular interactions in crystallography?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.